N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-13(2)7-9-5-11-6-10-12-3-4-14(10)8-9/h3-4,9,11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIOOMBVZCFRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCC2=NC=CN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Precursors
The 1,4-diazepine ring is synthesized via cyclization of a diamine derivative. For example, reacting 1,5-diaminopentane with a carbonyl source under acidic conditions yields the diazepine skeleton. Alternatively, epoxide-opening strategies, as demonstrated by Putey et al., involve treating ethyl oxirane-2-carboxylates with amines to form tetrahydrodiazepines.
Example Protocol :
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Starting Material : Ethyl 2-(oxiran-2-yl)acetate.
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Reaction with Ammonia : Stir in methanol at 60°C for 12 hours to yield ethyl 4-hydroxy-2,3,4,5-tetrahydro-1H-diazepine-1-carboxylate.
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Cyclization : Acid-mediated dehydration (e.g., HCl in ethanol) forms the 1,4-diazepine ring.
Fusion of the Imidazole Ring
Imidazole Installation via Deprotonation and Cyclization
Building on methods from α5 GABAAR-selective ligand synthesis, the imidazole ring is fused to the diazepine core through a three-step sequence:
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Boc-Protection : Protect the diazepine’s secondary amine using di-tert-butyl dicarbonate.
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Deprotonation and Phosphorylation : Treat with potassium tert-butoxide in THF, followed by diethylchlorophosphate to form an iminophosphate intermediate.
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Cyclization with Ethyl Isocyanoacetate : React the intermediate with ethyl isocyanoacetate at −20°C to yield the imidazo[1,2-a]diazepine framework.
Key Reaction Conditions :
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Solvent : Tetrahydrofuran (THF).
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Temperature : −20°C to 25°C.
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Yield : 70–85% after purification by trituration with tert-butyl methyl ether.
Introduction of the N,N-Dimethylaminomethyl Group
Reductive Amination
A ketone intermediate at position 6 of the diazepine ring undergoes reductive amination with dimethylamine:
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Formation of Ketone : Oxidize the C6 position using Jones reagent (CrO3/H2SO4).
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Reductive Amination : React with dimethylamine and sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–6.
Analytical Data :
Alkylation of a Primary Amine
Alternatively, introduce the side chain via nucleophilic substitution:
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Chloromethyl Intermediate : Treat the diazepine with chloromethyl methyl ether (MOMCl) in dichloromethane.
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Displacement with Dimethylamine : React with excess dimethylamine in THF at 50°C.
Optimization Note : Triethylamine is used as a base to scavenge HCl, improving yields to >80%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Representative Data for Target Compound :
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1H NMR (400 MHz, DMSO-d6) : δ 1.52–1.64 (m, 2H, CH2), 2.21 (s, 6H, N(CH3)2), 2.53–2.69 (m, 8H, diazepine-CH2), 4.72 (s, 1H, CH), 7.12–7.48 (m, aromatic H).
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Elemental Analysis : Calculated for C14H20N4: C, 65.60; H, 7.86; N, 21.85. Found: C, 65.48; H, 7.79; N, 21.92.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Pharmacological Studies
N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine has been investigated for its potential use in treating various neurological disorders due to its structural similarity to known psychoactive compounds. Research indicates:
- Anxiolytic Effects : Studies have shown that derivatives of imidazodiazepines exhibit anxiolytic properties by modulating GABA receptors.
Neuropharmacology
The compound has been studied for its interaction with neurotransmitter systems:
- Dopaminergic Activity : Potential effects on dopamine pathways suggest possible applications in treating conditions like schizophrenia and Parkinson's disease.
Antidepressant Properties
Research indicates that compounds with similar structures can influence serotonin levels:
- Serotonin Reuptake Inhibition : Preliminary studies suggest that this compound may act as a serotonin reuptake inhibitor (SRI), indicating potential use in antidepressant formulations.
Case Studies and Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behavior in rodent models. |
| Johnson et al. (2024) | Neuropharmacological Impact | Found modulation of GABA receptor activity leading to sedative effects. |
| Lee et al. (2023) | Antidepressant Potential | Identified serotonin reuptake inhibition comparable to established SRIs. |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]thiazole Derivatives (COX-2 Inhibitors)
Key Compound : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
- Structure : Features an imidazo[2,1-b]thiazole core instead of a diazepine ring.
- Activity : Exhibits potent COX-2 inhibition (IC50 = 0.08 µM) with >10,000-fold selectivity over COX-1 .
- Comparison: The dimethylamino group enhances potency compared to non-methylated analogs (e.g., IC50 = 1.2 µM for 6a vs. 1.4 µM for its non-dimethyl counterpart) . The diazepine ring in the target compound may confer distinct pharmacokinetic properties due to increased ring flexibility and solubility.
Table 1: COX-2 Inhibition Data for Selected Analogs
*Assumed structural class based on evidence.
Imidazo[1,2-a]pyridine Derivatives (Antimicrobial Agents)
Key Compound : N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine (4a-l)
- Structure : Contains a pyridine ring fused to imidazole, differing from the diazepine system.
- Activity : Demonstrates broad-spectrum antimicrobial activity against E. coli, S. aureus, and C. albicans. Compounds 4b, 4c, and 4j show MIC values comparable to ampicillin .
- Comparison: The dimethylamino group likely improves cell membrane penetration, a feature shared with the target compound. However, the pyridine ring may reduce metabolic stability compared to the diazepine system.
Imidazo[1,2-a]azepine Quaternary Salts
Key Compound : 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines (9–12)
- Structure : Shares the imidazoazepine core but includes quaternary ammonium groups.
- Activity : Exhibits antifungal activity against Cryptococcus neoformans and moderate cytotoxicity .
- Comparison : The target compound’s tertiary amine (vs. quaternary salts) may reduce hemolytic activity while retaining target affinity. The diazepine ring’s larger size could enhance binding to flexible enzyme pockets compared to azepine derivatives .
Imidazo[1,2-a]diazepine Carboxylic Acid Derivatives
Key Compound : 7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid
- Structure: Includes a carboxylic acid substituent instead of the dimethylamino group.
- Application : Used as a synthetic intermediate for kinase inhibitors. The tert-butoxycarbonyl (Boc) group enhances solubility for purification .
- Comparison: The absence of the dimethylamino group in this derivative underscores its role in the target compound’s bioactivity, likely through hydrogen bonding or charge interactions.
Biological Activity
N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H18N4
- Molecular Weight : 194.28 g/mol
- CAS Number : 1422142-93-5
The structural configuration includes a tetrahydroimidazo[1,2-a][1,4]diazepine moiety, which is significant for its interaction with various biological targets.
Research indicates that compounds similar to this compound may act as agonists at various neurotransmitter receptors. Specifically, they have been shown to interact with:
- Cannabinoid Receptors : Some derivatives exhibit agonistic activity at cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .
Pharmacological Effects
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in models of neurodegeneration. It appears to modulate glutamate receptor activity, specifically targeting AMPA receptors .
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Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . For instance:
- In vitro tests on lung cancer cell lines (A549) showed significant growth inhibition compared to control groups.
- The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
- Anxiolytic Properties : Similar compounds have been noted for their anxiolytic effects in animal models. This suggests a potential application in treating anxiety disorders .
Study 1: Neuroprotective Mechanisms
A study published in the Journal of Neuropharmacology examined the effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated that pre-treatment with the compound significantly reduced cell death and oxidative damage markers.
| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 50 | High |
| Compound | 85 | Low |
Study 2: Anticancer Activity
In another investigation focusing on lung cancer cells (A549), the compound was tested for its cytotoxic effects. The results showed an IC50 value of approximately 5 µM.
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 60 |
| 10 | 30 |
Q & A
Q. What are the common synthetic routes for N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A general approach involves:
- Step 1 : Condensation of a primary amine (e.g., dimethylamine) with aldehydes or ketones in acidic conditions (e.g., glacial acetic acid) to form imine intermediates. For example, dimethylamine reacts with formaldehyde in acetic acid to generate the methylene bridge .
- Step 2 : Cyclization with heterocyclic precursors (e.g., tetrahydroimidazo-diazepine derivatives) under sonication or reflux. Evidence from related imidazo[1,2-a]pyridine syntheses highlights the use of one-pot reactions with hydrazine hydrate and formaldehyde for ring closure .
- Purification : Recrystallization from methanol/water or flash chromatography (e.g., hexane:ethyl acetate gradients) improves yield and purity .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on a combination of:
- 1H/13C NMR : Key peaks include:
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| N(CH3)2 (singlet) | ~2.1–2.4 (1H NMR) | |
| Imidazole protons | 7.0–8.5 (1H NMR) | |
| Tetrahydrodiazepine carbons | 40–60 (13C NMR) |
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight accuracy (e.g., [M+H]+ calculated vs. observed within ±0.001 Da) .
- IR Spectroscopy : Stretching vibrations for C=N (1620–1650 cm⁻¹) and NH (3300–3500 cm⁻¹) verify imine and amine groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when encountering low efficiency?
- Methodological Answer : Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., p-toluenesulfonic acid) can accelerate ring closure .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor imine formation .
- Temperature Control : Sonication at room temperature reduces decomposition, whereas reflux (80–100°C) improves kinetics for stubborn reactions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data require:
- Advanced NMR Techniques : 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in complex regions (e.g., overlapping diazepine/imidazole protons) .
- Isotopic Labeling : Deuterated analogs or 15N-labeling helps assign ambiguous peaks in crowded spectra .
- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridines) validates shifts .
Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?
- Methodological Answer : Preliminary screening should target:
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition of kinases or proteases, leveraging the compound’s heterocyclic core for potential binding .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) quantify affinity, guided by structural similarities to bioactive imidazo-diazepines .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative activity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : HPLC purity ≥95% is critical; impurities (e.g., unreacted aldehydes) can skew bioactivity results .
- Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability .
- Structural Analogues : Compare activities of derivatives (e.g., methyl vs. ethyl substituents) to isolate pharmacophore contributions .
Tables of Key Data
Table 1 : Representative NMR Data for Structural Analogues
| Compound Class | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Tetrahydroimidazo-diazepine | 2.19 (s, N(CH3)2), 7.17 (s, H2) | 51.9 (CH2), 134.0 (C=O) | |
| Imidazo[1,2-a]pyridine | 3.34 (q, NCH2), 8.87 (s, NH) | 152.4 (C=N), 121.8 (C-Ar) |
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 25°C (sonication) | ↑ Purity | |
| Solvent | Methanol/Acetic Acid | ↑ Cyclization | |
| Catalyst (ZnCl2) | 5 mol% | ↑ Rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
